Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Overview
Description
The compound you’re asking about, Ethyl 2-(2-((5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, is a type of thioxopyrimidine . Thioxopyrimidines and their condensed analogs are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thioxopyrimidines are typically cyclization processes or domino reactions . These reactions often involve the interaction of 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Synthesis of Novel Heterocycles
Ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related compound, has been utilized as a building block for synthesizing new heterocycles with potent anticancer activity against colon HCT-116 human cancer cell lines. This research indicates the potential of using similar structures for developing new anticancer agents (Abdel-Motaal, Asem, & Alanzy, 2020).
Antimicrobial and Antioxidant Properties
Synthesis of lignan conjugates via cyclopropanation has yielded compounds that exhibit excellent antibacterial and antifungal properties, alongside remarkable antioxidant potential. This suggests the value of such compounds in creating effective antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Discovery of Apoptosis-Inducing Agents
Research has shown that synthesized derivatives based on Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have induced apoptosis in breast cancer cells (MCF-7), highlighting their potential as anticancer therapeutics. This demonstrates the capacity of such compounds to serve as a foundation for developing new cancer treatments (Gad et al., 2020).
Anti-Rheumatic Potential
Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have exhibited significant anti-rheumatic effects in vivo. This underscores the therapeutic potential of such compounds in treating rheumatic diseases (Sherif & Hosny, 2014).
Future Directions
Thioxopyrimidines and their condensed analogs are a focus of ongoing research due to their diverse biological activities . The development of new effective methods for their synthesis is a key area of interest . Further studies are needed to fully understand their mechanisms of action and potential applications in medicine.
Mechanism of Action
Target of Action
It is known that thiophene-based analogs and pyrimidine derivatives, which are part of this compound’s structure, have been studied for their potential biological activities . These compounds have shown diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Mode of Action
The introduction of a thiol group in pyrimidine derivatives, which is a feature of this compound, is known to provide additional opportunities for further functionalization and ability to influence the oxidative processes in the organism .
Biochemical Pathways
It is known that thiophene-based analogs and pyrimidine derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Given the diverse biological activities associated with thiophene-based analogs and pyrimidine derivatives, it is likely that this compound could have a range of potential effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 2-[[2-[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4S3/c1-3-33-26(31)22-17-6-4-5-7-19(17)36-25(22)29-20(30)13-35-24-21-18(12-34-23(21)27-14-28-24)15-8-10-16(32-2)11-9-15/h8-12,14H,3-7,13H2,1-2H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSCATRYJRWYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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